Cas no 16718-12-0 (2-(Phenylthio)thiophene)

2-(Phenylthio)thiophene structure
2-(Phenylthio)thiophene structure
Product Name:2-(Phenylthio)thiophene
CAS-nummer:16718-12-0
MF:C10H8S2
MW:192.300519943237
MDL:MFCD00052141
CID:87730
PubChem ID:2778915
Update Time:2025-04-18

2-(Phenylthio)thiophene Chemische en fysische eigenschappen

Naam en identificatie

    • 2-(Phenylthio)thiophene
    • Phenyl 2-thienyl sulphide
    • 2-phenylsulfanylthiophene
    • 2-Phenylmercapto-thiophen
    • 2-phenylsulfanyl-thiophene
    • phenyl 2-thienyl sulfide
    • phenyl thiophen-2-yl sulfide
    • phenyl-(thien-2-yl)-sulphide
    • BUTTPARK 94\04-71
    • Phenyl-2-thienylsulfide
    • 2-(phenylmercapto)thiophene
    • 2-(Phenylthio)thiophene, 97+%
    • JQTBWKNYWACCRU-UHFFFAOYSA-N
    • FT-0608911
    • 2-(phenylsulfanyl)thiophene
    • Thiophene, 2-(phenylthio)-
    • 16718-12-0
    • 2-phenylthiothiophene
    • MFCD00052141
    • DTXSID30381192
    • (2-thienyl)phenylsulfide
    • Thiophene,2-(phenylthio)-
    • AS-76460
    • SCHEMBL588852
    • phenylthiophenyl sulfide
    • A904619
    • AKOS024318886
    • CS-0156049
    • E76926
    • ?2-(PHENYLTHIO)THIOPHENE
    • MDL: MFCD00052141
    • Inchi: 1S/C10H8S2/c1-2-5-9(6-3-1)12-10-7-4-8-11-10/h1-8H
    • InChI-sleutel: JQTBWKNYWACCRU-UHFFFAOYSA-N
    • LACHT: S(C1=CC=CS1)C1C=CC=CC=1

Berekende eigenschappen

  • Exacte massa: 192.00700
  • Monoisotopische massa: 192.007
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 0
  • Aantal waterstofbondacceptatoren: 0
  • Zware atoomtelling: 12
  • Aantal draaibare bindingen: 2
  • Complexiteit: 130
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Oppervlakte lading: 0
  • Aantal tautomers: none
  • XLogP3: 4
  • Topologisch pooloppervlak: 53.5A^2

Experimentele eigenschappen

  • Kleur/vorm: 未确定
  • Dichtheid: 109
  • Kookpunt: 111 °C
  • Vlampunt: 109-110°C/0.4mm
  • Brekindex: 1.667
  • PSA: 53.54000
  • LogboekP: 3.89930
  • Oplosbaarheid: 未确定

2-(Phenylthio)thiophene Beveiligingsinformatie

  • Veiligheidsinstructies: S24/25
  • Veiligheidstermijn:S24/25

2-(Phenylthio)thiophene Douanegegevens

  • HS-CODE:2934999090
  • Douanegegevens:

    中国海关编码:

    2934999090

    概述:

    2934999090. 其他杂环化合物. 增值税率:17.0%. 退税率:13.0%. 监管条件:无. 最惠国关税:6.5%. 普通关税:20.0%

    申报要素:

    品名, 成分含量, 用途

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

2-(Phenylthio)thiophene Prijsmeer >>

Gerelateerde categorieën No. Product Name Cas No. Zuiverheid Specificatie Prijs updatetijd Onderzoek
Matrix Scientific
085812-1g
2-(Phenylthio)thiophene, 97%
16718-12-0 97%
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$80.00 2023-09-05
Matrix Scientific
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16718-12-0 97%
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Matrix Scientific
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16718-12-0 97%
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$1592.00 2023-09-05
TRC
P228350-500mg
2-(Phenylthio)thiophene
16718-12-0
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$ 200.00 2022-06-03
TRC
P228350-1000mg
2-(Phenylthio)thiophene
16718-12-0
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$ 320.00 2022-06-03
TRC
P228350-2000mg
2-(Phenylthio)thiophene
16718-12-0
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$ 515.00 2022-06-03
Alichem
A169003759-10g
2-(Phenylthio)thiophene
16718-12-0 95%
10g
$400.00 2022-04-02
SHANG HAI XIAN DING Biotechnology Co., Ltd.
F-RD092-200mg
2-(Phenylthio)thiophene
16718-12-0 97%
200mg
¥169.0 2022-02-28
abcr
AB118555-1 g
2-(Phenylthio)thiophene, 97%; .
16718-12-0 97%
1g
€72.40 2023-05-10
abcr
AB118555-5 g
2-(Phenylthio)thiophene, 97%; .
16718-12-0 97%
5g
€201.00 2023-05-10

2-(Phenylthio)thiophene Productiemethode

2-(Phenylthio)thiophene Gerelateerde literatuur

  • 1. 110. The synthesis of some aryl 2-thienyl sulphones and the nitration of thiophen-2-sulphonyl chloride
    H. Burton,W. A. Davy J. Chem. Soc. 1948 525
  • 2. 111. The use of phenylmagnesium bromide for the preparation of phenyl aryl sulphides, sulphoxides, and sulphones
    H. Burton,W. A. Davy J. Chem. Soc. 1948 528
  • 3. 111. The use of phenylmagnesium bromide for the preparation of phenyl aryl sulphides, sulphoxides, and sulphones
    H. Burton,W. A. Davy J. Chem. Soc. 1948 528
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